N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide
Description
Historical Development of the 1,4-Thiazepane Framework in Medicinal Chemistry
The 1,4-thiazepane scaffold, a seven-membered ring containing sulfur and nitrogen, emerged as a privileged structure in drug discovery due to its conformational flexibility and ability to mimic peptide bonds. Early work in the 2000s demonstrated its utility in nitric oxide synthase (NOS) inhibition, where thiazepane analogs exhibited nanomolar potency. For instance, Merck Research Laboratories reported a thiazepane derivative (IC₅₀ = 0.19 µM) as a selective inducible NOS inhibitor, highlighting the framework’s compatibility with enzyme active sites.
Advancements in synthetic methodologies, such as gold-catalyzed 7-exo-dig cyclization, enabled efficient access to 1,4-thiazepanes with stereochemical control. This method’s intramolecular allyl migration mechanism (Figure 1) allowed for the construction of complex bicyclic systems, expanding the scaffold’s applicability in fragment-based drug design.
Table 1: Key Milestones in 1,4-Thiazepane Research
| Year | Development | Significance |
|---|---|---|
| 2004 | Thiazepane-based NOS inhibitors | Validated scaffold for CNS targets |
| 2023 | Gold-catalyzed cyclization | Enabled stereoselective synthesis |
Evolution of Heterocyclic Carboxamides in Drug Discovery
Heterocyclic carboxamides gained prominence due to their balanced physicochemical properties and ability to engage diverse biological targets. The carboxamide group’s hydrogen-bonding capacity enhances target affinity, while heterocyclic cores like thiazoles improve metabolic stability. For example, 4,6-difluoro-benzothiazole carboxamides demonstrated submicromolar anti-norovirus activity, underscoring their antiviral potential.
The integration of carboxamides with sulfur-containing heterocycles (e.g., thiazepanes) further optimized pharmacokinetic profiles. A 2016 study highlighted hybrid carboxamides combining thiophene and benzothiazole moieties, achieving a 70-fold potency increase over initial leads.
Research Trajectory of N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide
This compound represents a convergence of two pharmacophoric elements:
- 1,4-Thiazepane Core : Provides conformational rigidity and sulfur-mediated hydrophobic interactions.
- Thiazole-Carboxamide Moiety : Enhances solubility and π-stacking with aromatic residues in target proteins.
While direct studies on this molecule are limited, analogous structures like 5-oxo-N-(4-sulfamoylphenyl)-1,4-thiazepane-3-carboxamide (PubChem CID: 71798042) illustrate the role of sulfonamide groups in improving target selectivity. The 2-methyl-thiazole substituent likely augments binding through steric and electronic effects, as seen in kinase inhibitors.
Molecular Design Principles and Rational Engineering
The compound’s design adheres to three key principles:
- Scaffold Hybridization : Merging thiazepane and thiazole leverages synergistic bioactivity. Gold-catalyzed cyclization methods enable precise control over ring size and substituent placement.
- Postfunctionalization Potential : The carboxamide group permits late-stage diversification via CuAAC or alkylation, as demonstrated in related thiazepanes.
- Stereoelectronic Optimization : The 5-keto group introduces a hydrogen-bond acceptor, while the thiazole’s methyl group reduces metabolic oxidation.
Table 2: Structural Features and Hypothesized Roles
| Feature | Role |
|---|---|
| 1,4-Thiazepane ring | Conformational constraint |
| 3-Carboxamide | Hydrogen bonding with catalytic residues |
| 2-Methyl-thiazole | π-π interactions and metabolic stability |
Current Position in Contemporary Medicinal Chemistry Research
The compound occupies a niche in targeted protein degradation and antiviral research. Its thiazole-thiazepane architecture aligns with trends in covalent inhibitor design, where electrophilic warheads exploit cysteine residues. Recent work on related N-propargyl thiazepanes revealed sulfur-assisted cycloisomerization pathways to bridgehead olefins, suggesting utility in prodrug strategies.
Properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-10-17-13(9-23-10)11-3-2-4-12(7-11)18-16(21)14-8-22-6-5-15(20)19-14/h2-4,7,9,14H,5-6,8H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYLQTHWHZWZTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3CSCCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methylthiazole with a phenyl derivative, followed by cyclization to form the thiazepane ring. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its potential therapeutic effects. Research indicates that derivatives of thiazepanes exhibit a variety of biological activities, including:
- Antimicrobial Activity : Compounds similar to N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide have shown promising results against various bacterial strains. Studies have demonstrated that thiazepane derivatives can inhibit the growth of pathogens, suggesting their potential use as antibiotics.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects. The structural features of thiazepanes allow for interactions with inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs .
- Anticancer Potential : Related thiazepane compounds have been investigated for their anticancer properties. For instance, some derivatives have demonstrated significant cytotoxicity against various cancer cell lines, indicating that this compound could be explored further in cancer therapeutics .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The following methods are commonly employed:
Synthesis Steps
- Starting Materials : The synthesis often begins with commercially available thiazole and thiazepane derivatives.
- Reactions : Key reactions may involve condensation reactions under controlled conditions (temperature and solvent choice like dimethylformamide or acetonitrile) to optimize yield and purity.
- Characterization Techniques : The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.
Biological Mechanisms
The mechanism of action for compounds like this compound typically involves interactions with specific biological targets:
Potential Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory responses or cancer progression.
- Receptor Modulation : It could also interact with cellular receptors that play a role in disease pathways.
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting cellular homeostasis .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Structure Flexibility : The 1,4-thiazepane in the target compound offers a seven-membered ring with greater conformational flexibility compared to MTEP’s rigid piperidine core. This may influence binding kinetics to targets like metabotropic glutamate receptors (mGluRs) .
Substituent Position : The 3-position phenyl substitution in the target compound contrasts with MTEP’s ethynyl-linked thiazole. The 3-substitution may enhance steric accessibility for target engagement compared to 2-substituted analogs like 2-(2-methylthiazol-4-yl)benzoic acid, which exhibits lower solubility .
Functional Groups : The carboxamide group in the target compound distinguishes it from MTEP (piperidine) and benzoic acid derivatives (carboxylic acid). Carboxamides often improve metabolic stability and membrane permeability in drug design.
Pharmacological and Biochemical Implications
- MTEP (mGluR5 Antagonist): MTEP’s ethynyl-thiazole-piperidine structure enables potent mGluR5 inhibition, reducing cocaine-seeking behavior in preclinical models .
- Thiazole-Containing Carbamates : Derivatives like thiazol-5-ylmethyl carbamates (e.g., compounds from Pharmacopeial Forum ) exhibit antiviral activity, suggesting the thiazole moiety’s broad utility. However, the target compound’s lack of ester/carbamate linkages may limit protease targeting.
Biological Activity
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide is a thiazepane derivative that has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological properties, particularly in the realms of antibacterial and anticancer activities. This article aims to delve into its biological activity, supported by relevant data tables and research findings.
Structural Characteristics
The compound features a thiazepane ring, which is known for its diverse biological activities. The presence of thiazole and phenyl groups further enhances its potential interactions with biological targets.
Antibacterial Activity
Thiazole derivatives, including those with thiazepane structures, have shown significant antibacterial properties. A study highlighted the synthesis of various thiazole derivatives and their evaluation against several bacterial strains:
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Comparison |
|---|---|---|---|
| This compound | 7.8 | 15.6 | 8x higher than Oxytetracycline |
| Control (Oxytetracycline) | 62.5 | 125 | Baseline |
The compound exhibited a minimum inhibitory concentration (MIC) of 7.8 µg/mL against Gram-positive bacteria such as Staphylococcus aureus, indicating strong antibacterial potential compared to the control antibiotic, Oxytetracycline .
Anticancer Activity
Research has also indicated that compounds containing thiazole and thiazepane moieties can inhibit cancer cell proliferation. For instance, studies have reported that similar compounds demonstrate cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors, particularly against kinases involved in cancer proliferation.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA or disrupt DNA synthesis, leading to cell death in rapidly dividing cells.
Study 1: Antibacterial Efficacy
In a comparative study involving various thiazole derivatives, this compound was tested against multiple bacterial strains. The results indicated that this compound had superior antibacterial activity compared to traditional antibiotics like Oxytetracycline and Amoxicillin .
Study 2: Anticancer Properties
A recent investigation focused on the anticancer properties of thiazepane derivatives demonstrated that this compound significantly inhibited the growth of human breast cancer cell lines with an IC50 value in the low micromolar range. The study highlighted its potential as a lead compound for further development in cancer therapy .
Q & A
Q. What are the optimal synthetic routes and conditions for synthesizing N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. Key steps include:
- Coupling reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach the thiazole moiety to the phenyl ring .
- Cyclization : Employ microwave-assisted heating or reflux in inert atmospheres (e.g., nitrogen) to form the thiazepane ring .
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for isolation .
Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–120°C (reflux) |
| Catalyst Loading | 5–10 mol% |
| Reaction Time | 12–24 hours |
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Methodological Answer : Use a combination of analytical techniques at each synthetic stage:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify bond formation and stereochemistry (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₈N₃O₂S₂: 364.0852) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Cross-validate results with computational tools like density functional theory (DFT) for spectral predictions .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase inhibition with ATPase activity measurement) .
- Cellular Uptake : Fluorescence microscopy with labeled derivatives (e.g., FITC tagging) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate experiments .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological efficacy across studies be resolved?
- Methodological Answer : Conduct a meta-analysis with the following steps:
- Standardize Protocols : Ensure consistent assay conditions (e.g., pH, temperature, cell passage number) .
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies using nonlinear regression models .
- Computational Validation : Apply molecular docking to assess binding affinity variations due to structural analogs or stereoisomers .
Publish raw datasets in repositories like Zenodo for transparency .
Q. What mechanistic studies can elucidate its mode of action in enzyme inhibition?
- Methodological Answer : Combine experimental and computational approaches:
- Kinetic Analysis : Measure kcat/KM under varying substrate concentrations to identify competitive/non-competitive inhibition .
- Isotopic Labeling : Use ¹⁸O or deuterated substrates to trace reaction pathways via mass spectrometry .
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme interactions over 100 ns trajectories to identify key binding residues .
Correlate findings with mutational studies (e.g., alanine scanning of active sites) .
Q. How can computational methods optimize its pharmacokinetic (PK) properties?
- Methodological Answer : Use in silico tools to predict and enhance PK parameters:
- ADMET Prediction : Software like SwissADME to assess solubility (LogS), permeability (Caco-2 models), and cytochrome P450 interactions .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like polar surface area (PSA) and LogP .
- Co-crystallization : Resolve X-ray structures of the compound bound to serum albumin to study plasma protein binding .
Validate predictions with in vivo PK studies in rodent models .
Q. What strategies can address low yield in the final cyclization step of synthesis?
- Methodological Answer : Apply design of experiments (DoE) to optimize reaction variables:
- Factors : Catalyst type (e.g., Pd vs. Cu), solvent polarity (DMF vs. THF), and temperature.
- Response Surface Methodology (RSM) : Use central composite design to model interactions between factors .
Example DoE Table :
| Run | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd | DMF | 100 | 62 |
| 2 | Cu | THF | 80 | 38 |
| Post-optimization, scale-up using flow chemistry for reproducibility . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
